Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 651021-76-0
VCID: VC16896839
InChI: InChI=1S/C15H9Cl2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H
SMILES:
Molecular Formula: C15H9Cl2NO
Molecular Weight: 290.1 g/mol

Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)-

CAS No.: 651021-76-0

Cat. No.: VC16896839

Molecular Formula: C15H9Cl2NO

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- - 651021-76-0

Specification

CAS No. 651021-76-0
Molecular Formula C15H9Cl2NO
Molecular Weight 290.1 g/mol
IUPAC Name 5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2-oxazole
Standard InChI InChI=1S/C15H9Cl2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H
Standard InChI Key RSSLZCXXWHYXFO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(3-Chlorophenyl)-3-(4-chlorophenyl)isoxazole belongs to the isoxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound features two distinct chlorophenyl groups at positions 3 and 5 of the heterocyclic core. The 3-chlorophenyl substituent introduces steric hindrance, while the 4-chlorophenyl group enhances electronic effects due to its para-substitution pattern.

Table 1: Key Chemical Properties

PropertyValue
CAS Number651021-76-0
Molecular FormulaC₁₅H₉Cl₂NO
Molecular Weight290.1 g/mol
AppearanceWhite crystalline solid
Melting Point128–132°C

Synthetic Methodologies

Cyclization Reactions

The synthesis of 5-(3-chlorophenyl)-3-(4-chlorophenyl)isoxazole typically involves one-pot cyclization of chlorinated phenyl precursors with hydroxylamine under acidic conditions. A representative protocol includes:

  • Condensation: Reaction of 3-chlorobenzaldehyde and 4-chlorophenylacetonitrile in ethanol.

  • Cyclization: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in acetic acid, facilitating heterocycle formation.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .

Mechanistic Insights:

  • Step 1: Hydroxylamine attacks the carbonyl carbon of the chalcone intermediate, forming an oxime intermediate .

  • Step 2: Acid-catalyzed dehydration leads to cyclization, expelling water and forming the isoxazole ring .

Table 2: Synthesis Optimization

ParameterOptimal ConditionYield (%)
CatalystAcetic acid85
Temperature80°C78
Reaction Time6 hours82

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons appear as doublets at δ 7.45–7.89 ppm (integration: 8H) .

    • Isoxazole ring proton resonates at δ 6.32 ppm (singlet) .

  • ¹³C NMR:

    • Carbonyl carbon absent, confirming cyclization .

    • Chlorinated carbons at δ 134.2 ppm (C-Cl) .

Infrared Spectroscopy (IR)

  • C=N Stretch: 1607 cm⁻¹, confirming imine formation .

  • C-Cl Stretch: 1021 cm⁻¹, verifying chlorophenyl groups .

Table 3: Key Spectral Peaks

TechniquePeak (cm⁻¹/ppm)Assignment
¹H NMR7.45–7.89Aromatic protons
¹³C NMR134.2C-Cl
IR1607C=N stretch
CompoundIC₅₀ (μM)Target Enzyme
5-(3-Cl-Ph)-3-(4-Cl-Ph)-isoxazole12.5Topoisomerase II
5-(3-Cl-Ph)-3-(4-MeO-Ph)-isoxazole18.7Cyclooxygenase-2
5-(3-Cl-Ph)-3-(4-Me-Ph)-isoxazole22.3EGFR kinase

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for anticancer drug candidates, with patents filed for derivatives targeting kinase pathways.

Material Science

Functionalized isoxazoles are explored as ligands in coordination polymers, leveraging chlorine’s electron-withdrawing effects for catalytic applications .

Challenges and Future Directions

Synthetic Yield Limitations

Current methods yield ~42% pure product, attributed to byproduct formation during cyclization . Strategies for improvement include:

  • Microwave-Assisted Synthesis: Reducing reaction time to 30 minutes .

  • Catalyst Screening: Transitioning to p-toluenesulfonic acid for higher efficiency .

Toxicity Profiling

In vivo studies are needed to assess hepatotoxicity, given structural similarities to hepatotoxic nitriles.

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